molecular formula C17H19N3 B12779835 1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline CAS No. 86002-67-7

1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline

Cat. No.: B12779835
CAS No.: 86002-67-7
M. Wt: 265.35 g/mol
InChI Key: PYPPISZIYTWBLF-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline is a heterocyclic compound that features an imidazoline ring substituted with isopropyl, pyridyl, and phenyl groups

Preparation Methods

The synthesis of 1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with isopropylamine and benzylamine in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and phenyl rings, using reagents such as halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline can be compared with other similar compounds, such as:

    1-Isopropyl-2-(4-pyridyl)piperazine: This compound also features a pyridyl group but has a piperazine ring instead of an imidazoline ring.

    1-Isopropyl-2,3,4,6-tetramethylpyridinium: This compound has a pyridinium ring with multiple methyl substitutions.

    Indole Derivatives: These compounds have an indole ring system and are known for their biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

86002-67-7

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(5-phenyl-1-propan-2-yl-4,5-dihydroimidazol-2-yl)pyridine

InChI

InChI=1S/C17H19N3/c1-13(2)20-16(14-6-4-3-5-7-14)12-19-17(20)15-8-10-18-11-9-15/h3-11,13,16H,12H2,1-2H3

InChI Key

PYPPISZIYTWBLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(CN=C1C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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